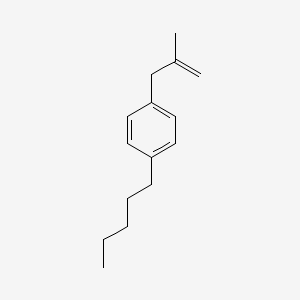

2-Methyl-3-(4-n-pentylphenyl)-1-propene

Description

2-Methyl-3-(4-n-pentylphenyl)-1-propene is an unsaturated hydrocarbon featuring a propene backbone (C=C bond) substituted with a methyl group at position 2 and a 4-n-pentylphenyl group at position 2. Its molecular formula is inferred as C₁₅H₂₀, with a theoretical molecular weight of 200.32 g/mol. The compound’s structure combines a bulky aryl group (4-n-pentylphenyl) with a terminal alkene, which influences its physical properties and reactivity.

Properties

IUPAC Name |

1-(2-methylprop-2-enyl)-4-pentylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-4-5-6-7-14-8-10-15(11-9-14)12-13(2)3/h8-11H,2,4-7,12H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYLAPQRZNAVFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)CC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-n-pentylphenyl)-1-propene typically involves the alkylation of a phenylpropene derivative with a pentyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylpropene, followed by the addition of the pentyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-n-pentylphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the propene backbone to a single bond, forming saturated derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction typically produces saturated hydrocarbons.

Scientific Research Applications

2-Methyl-3-(4-n-pentylphenyl)-1-propene has several scientific research applications:

Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.

Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methyl-3-(4-n-pentylphenyl)-1-propene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and chemical reactions. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Structural and Functional Group Differences

- Alkene vs. Alcohol/Ketone: The target compound’s alkene group contrasts with the hydroxyl group in 1-(4-methylphenyl)-1-propanol and the ketone in 1-(4-methoxyphenyl)-3-p-tolyl-propenone . This makes the target more reactive in addition reactions (e.g., hydrogenation, halogenation) compared to the alcohol or ketone analogs.

- Substituent Effects : The 4-n-pentylphenyl group in the target compound introduces a longer alkyl chain than the trimethylphenyl group in 2-Methyl-3-(2,4,5-trimethylphenyl)-1-propene . This likely increases hydrophobicity and boiling point due to enhanced van der Waals interactions.

Physical and Chemical Properties

- Molecular Weight: The target compound (200.32 g/mol) is heavier than its trimethylphenyl analog (174.28 g/mol) but lighter than the propenone derivative (252.12 g/mol) .

- Polarity: The absence of polar functional groups (e.g., -OH, C=O) in the target compound suggests lower solubility in polar solvents compared to 1-(4-methylphenyl)-1-propanol and the propenone analog .

Notes and Limitations

Data Gaps : Direct experimental data for this compound is unavailable in the provided evidence. Comparisons rely on extrapolation from structural analogs.

Synthetic Challenges : The bulky 4-n-pentylphenyl group may introduce steric hindrance, complicating synthesis or functionalization.

Biological Activity

2-Methyl-3-(4-n-pentylphenyl)-1-propene, also known as a substituted propenyl compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . This compound features a propene backbone with a methyl group and a pentyl-substituted phenyl group, contributing to its unique chemical properties.

Research indicates that this compound may interact with various biological targets, including receptors involved in neuropharmacology and inflammation. The compound has been studied for its potential as an anti-inflammatory agent and its effects on neurotransmitter systems.

Pharmacological Effects

- Anti-inflammatory Activity : Studies have shown that compounds with similar structures exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

- Neurotransmitter Modulation : There is evidence suggesting that derivatives of this compound can modulate neurotransmitter activity, particularly affecting dopamine and serotonin pathways, which are crucial in mood regulation and cognitive functions .

- Antioxidant Properties : Some studies have reported that propenyl compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 expression | |

| Neurotransmitter Modulation | Increased dopamine receptor binding | |

| Antioxidant | Scavenging of free radicals |

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers at the University of Bath investigated the anti-inflammatory effects of various substituted propenes, including this compound. The results indicated a significant reduction in inflammatory markers in vitro when treated with the compound, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 2: Neuropharmacological Research

In another study focused on neuropharmacology, the impact of this compound on neurotransmitter systems was evaluated. The findings demonstrated that the compound could enhance dopaminergic signaling, which may have implications for treating disorders such as depression and schizophrenia.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.